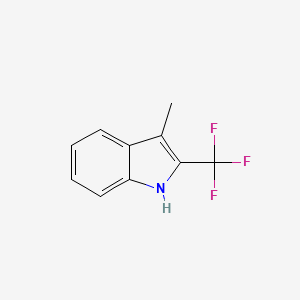

3-Methyl-2-(trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTPBODDVRYHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345920 | |

| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913955-35-8 | |

| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-2-(trifluoromethyl)-1H-indole discovery and history

An In-Depth Technical Guide to 3-Methyl-2-(trifluoromethyl)-1H-indole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a molecule of significant interest. We delve into its historical context, explore classical and contemporary synthetic methodologies with detailed protocols, and discuss its physicochemical properties and burgeoning applications. This document serves as an in-depth resource for researchers aiming to synthesize, understand, and utilize this versatile fluorinated indole.

Introduction: The Significance of Trifluoromethylated Indoles

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can dramatically and often favorably alter a molecule's physicochemical and biological properties.[1] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1] These attributes make trifluoromethylated indoles highly sought-after building blocks in drug discovery. This compound, in particular, offers a unique combination of a reactive methyl group at the 3-position and a chemically robust trifluoromethyl group at the 2-position, paving the way for diverse functionalization and the development of novel therapeutic agents and advanced materials.

Discovery and Historical Context

While a singular, definitive "discovery" paper for this compound is not readily apparent in the literature, the pioneering work of Yoshiro Kobayashi and his group in the 1970s on the synthesis and reactions of trifluoromethylated indoles laid the foundational groundwork for this class of compounds. Their 1974 publication in The Journal of Organic Chemistry, titled "Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles," stands as a landmark contribution.[2] This research detailed methods for introducing the trifluoromethyl group into the indole ring system, and it is highly probable that the synthesis of this compound was either described within this work or was made possible by the methodologies it established.

Early synthetic efforts were often hampered by the harsh conditions required for trifluoromethylation. The development of the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, provided a versatile method for constructing the indole ring from phenylhydrazines and carbonyl compounds.[3][4] This classical reaction has been adapted over the years for the synthesis of a wide variety of substituted indoles, including those bearing fluorine-containing groups.

Synthetic Methodologies

The synthesis of this compound can be approached through both classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various reaction conditions.

Classical Approach: The Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and widely used method for the preparation of indoles.[3][4] The synthesis of this compound via this route would involve the acid-catalyzed reaction of phenylhydrazine with 1,1,1-trifluoroacetone.

Reaction Scheme:

Caption: Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established Fischer Indole Synthesis procedures):

-

Hydrazone Formation:

-

To a stirred solution of phenylhydrazine (1.0 eq) in ethanol (5 mL per mmol of phenylhydrazine) is added 1,1,1-trifluoroacetone (1.1 eq).

-

A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 2 hours.

-

The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

-

Cyclization:

-

The crude hydrazone is added to a pre-heated solution of polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent like ethanol or acetic acid.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

-

-

Work-up and Purification:

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Acid Catalyst: A Brønsted or Lewis acid is crucial for the[1][1]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer indole synthesis.[4]

-

Heat: The cyclization and subsequent elimination of ammonia to form the aromatic indole ring are typically endothermic and require elevated temperatures.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenylhydrazine and improve yields.

Modern Synthetic Approaches

More recent synthetic innovations have provided milder and more efficient routes to trifluoromethylated indoles.

3.2.1. Copper-Catalyzed Domino Trifluoromethylation/Cyclization

A notable modern approach involves a domino reaction of 2-alkynylanilines with a trifluoromethyl source, often a copper-based reagent.[5] This method offers high regioselectivity and functional group tolerance.

Reaction Scheme:

Caption: Copper-Catalyzed Domino Synthesis of 2-(Trifluoromethyl)indoles.

Detailed Experimental Protocol (Adapted for this compound):

-

Starting Material Synthesis: The requisite starting material, 2-(prop-1-yn-1-yl)aniline, would first need to be synthesized, for example, via a Sonogashira coupling of 2-iodoaniline and propyne.

-

Reaction Setup:

-

To a flame-dried Schlenk tube under an argon atmosphere is added the copper(I) trifluoromethylating agent (e.g., CuCF₃, 1.5 eq), a suitable ligand (e.g., TMEDA, 2.0 eq), and a solvent such as DMF or DMSO.

-

2-(prop-1-yn-1-yl)aniline (1.0 eq) is then added to the mixture.

-

-

Reaction Execution:

-

The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.

-

The reaction is monitored by LC-MS or TLC for the consumption of the starting material and the formation of the product.

-

-

Work-up and Purification:

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Expertise & Experience Insights:

-

The choice of the copper source and ligand can be critical for the efficiency of the trifluoromethylation step.

-

The reaction temperature and time need to be carefully optimized to maximize the yield and minimize side product formation.

-

The N-protecting group on the aniline can influence the reaction outcome; in some cases, a free N-H may be suitable, while in others, a protecting group might be necessary.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃N | PubChem[6] |

| Molecular Weight | 199.17 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 913955-35-8 | PubChem[6] |

| XLogP3 | 3.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the N-H proton (which may be broad), and a singlet for the methyl group at the 3-position.

-

¹³C NMR: The carbon NMR will display signals for the eight aromatic carbons and the methyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable scaffold in several areas of research.

-

Medicinal Chemistry: The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the indole core is a well-known pharmacophore.[1] The methyl group at the 3-position provides a handle for further functionalization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. Potential therapeutic areas where this scaffold could be explored include oncology, neurodegenerative diseases, and infectious diseases.

-

Materials Science: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the indole ring system. This makes this compound a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a fascinating molecule with a rich, albeit not perfectly defined, history rooted in the pioneering work on fluorinated organic compounds. The evolution of its synthesis from classical methods like the Fischer indole synthesis to modern, more efficient protocols highlights the advancements in synthetic organic chemistry. Its unique combination of a privileged indole scaffold and a property-enhancing trifluoromethyl group ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide provides a solid foundation for researchers to explore the full potential of this versatile building block.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)-1H-indole. Retrieved from [Link]

-

Preparation method for 3-substituted trifluoromethyl indole. (n.d.). Patsnap. Retrieved from [Link]

-

Kobayashi, Y., Kumadaki, I., Hirose, Y., & Hanzawa, Y. (1974). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. The Journal of Organic Chemistry, 39(13), 1836–1838. Retrieved from [Link]

-

Saleh, M. M., & El-Naggar, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(5), 3326-3336. Retrieved from [Link]

-

Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 1-97). John Wiley & Sons, Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-indole. Retrieved from [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. Retrieved from [Link]

-

Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Access to 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed Intramolecular Cyclization of Trifluoroacetimidoyl Chlorides with Alkynes. (n.d.). ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

-

3-Methyl Indole To 2-Formyl Indole. (n.d.). Scribd. Retrieved from [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences, 10(3), 1483-1508. Retrieved from [Link]

-

PubChem. (n.d.). 2-(trifluoromethyl)-1H-indole. Retrieved from [Link]

-

POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. This compound | C10H8F3N | CID 608054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-2-(trifluoromethyl)-1H-indole (CAS: 913955-35-8)

A Note from the Senior Application Scientist: This document provides a comprehensive technical overview of 3-Methyl-2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic building block of significant interest in contemporary drug discovery and materials science. As direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from established chemical principles, analogous structures, and general methodologies for trifluoromethylated indoles. The protocols and analyses presented herein are grounded in established expertise to provide a robust and scientifically sound resource for researchers, scientists, and drug development professionals.

Strategic Importance in Medicinal Chemistry and Drug Design

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can profoundly and beneficially alter the physicochemical and pharmacological properties of a parent molecule. The CF₃ group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity.[2]

In the context of this compound, the placement of the electron-withdrawing CF₃ group at the electron-rich C2 position and a methyl group at the C3 position creates a unique electronic and steric profile. This substitution pattern is of particular interest for several reasons:

-

Metabolic Blocking: The CF₃ group at C2 can prevent oxidative metabolism at this typically susceptible position, thereby increasing the in vivo half-life of a drug candidate.

-

Enhanced Lipophilicity: The highly lipophilic CF₃ group can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[2]

-

Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of the indole N-H, influencing hydrogen bonding interactions with biological targets.

-

Conformational Control: The steric bulk of the CF₃ and methyl groups can lock the molecule into specific conformations, potentially leading to higher binding affinity and selectivity for a target protein.

This unique combination of properties makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology, neurology, and infectious diseases.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Fischer Indole Synthesis

The logical starting materials for the synthesis of this compound via the Fischer indole synthesis are phenylhydrazine and 1,1,1-trifluorobutan-2-one .

Diagram of the Proposed Fischer Indole Synthesis

Sources

spectroscopic data of 3-Methyl-2-(trifluoromethyl)-1H-indole

An In-depth Guide to the Predicted Spectroscopic Profile of 3-Methyl-2-(trifluoromethyl)-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, while the strategic incorporation of trifluoromethyl groups is a proven method for enhancing the pharmacological properties of drug candidates. This compound represents a confluence of these valuable motifs, making it a molecule of significant interest for researchers in drug development. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this compound. Due to the limited availability of complete, published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and draws upon empirical data from structurally analogous compounds to construct a reliable, predictive profile. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural and electronic rationale behind each prediction.

Molecular Structure and Electronic Considerations

This compound possesses a unique electronic architecture that directly influences its spectroscopic signature. The indole ring system is inherently electron-rich. At the C3 position, the methyl group (-CH₃) acts as a weak electron-donating group (EDG) through hyperconjugation, further increasing the electron density at this position. Conversely, the trifluoromethyl group (-CF₃) at the C2 position is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This push-pull electronic arrangement is critical for interpreting the chemical shifts and reactivity of the molecule.

Caption: Molecular structure and key electronic influences.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the indole N-H proton, the four aromatic protons on the benzene ring, and the C3-methyl protons. The powerful electron-withdrawing -CF₃ group at C2 will deshield adjacent protons, causing them to appear at a lower field (higher ppm) than in simple 3-methylindole.

Predicted Spectral Features:

-

N-H Proton: A broad singlet is expected in the region of 8.0-8.5 ppm. The deshielding effect of the C2-CF₃ group will likely shift this proton downfield compared to 3-methylindole (skatole), which typically appears around 7.9-8.0 ppm in CDCl₃.[1]

-

Aromatic Protons (H4-H7): These will appear in the aromatic region (approx. 7.0-7.8 ppm). The H4 and H7 protons are expected to be the most downfield due to their proximity to the electron-withdrawing pyrrole ring and the -CF₃ group. Their exact shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their relationship to each other.

-

Methyl Protons (-CH₃): A sharp singlet is anticipated around 2.3-2.5 ppm. This is consistent with the typical chemical shift for a methyl group attached to an sp²-hybridized carbon of an indole ring.[1][2]

-

H-F Coupling: Long-range coupling (e.g., ⁴J or ⁵J) between the fluorine atoms and nearby protons (like N-H or H4) is possible but often results in slight peak broadening rather than distinct splitting.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 8.5 | br s (broad singlet) | - |

| H4/H7 (peri) | 7.6 - 7.8 | d or m (doublet or multiplet) | ~7.5 - 8.5 |

| H5/H6 | 7.1 - 7.4 | t or m (triplet or multiplet) | ~7.0 - 8.0 |

| 3-CH₃ | 2.3 - 2.5 | s (singlet) | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will be highly informative, particularly due to the direct influence of the trifluoromethyl group. The most notable feature will be the C-F coupling, which splits the signal for the -CF₃ carbon into a quartet.

Predicted Spectral Features:

-

C2 Carbon: This carbon, directly attached to the -CF₃ group, will be significantly deshielded and is expected to appear as a quartet due to two-bond C-F coupling (²JCF). Its chemical shift will be downfield.

-

-CF₃ Carbon: This signal will be a prominent quartet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant of ~270-290 Hz.

-

C3 Carbon: The signal for C3 will be influenced by both the attached methyl group and the adjacent C2-CF₃.

-

Aromatic Carbons: Eight distinct signals are expected: six for the benzene ring portion and two for the C2 and C3 carbons of the pyrrole ring. The quaternary carbons (C3a, C7a) will generally show lower intensity.

-

Methyl Carbon: The -CH₃ carbon will appear as a sharp signal in the aliphatic region, typically around 10-15 ppm.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 | 130 - 135 | q (quartet) | ²JCF ≈ 35-40 Hz |

| C(F)₃ | 120 - 125 | q (quartet) | ¹JCF ≈ 270-290 Hz |

| C7a | ~136 | s (singlet) | - |

| C4-C7 | 110 - 130 | s (singlet) | - |

| C3a | ~129 | s (singlet) | - |

| C3 | 108 - 112 | s (singlet) | - |

| 3-CH₃ | 10 - 15 | s (singlet) | - |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-30 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 101 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a direct and unambiguous method for confirming the presence of the trifluoromethyl group. Since all three fluorine atoms are chemically equivalent and have no adjacent fluorine or hydrogen atoms to couple with, a simple spectrum is expected.

Predicted Spectral Features:

-

A single, sharp signal (a singlet) is expected for the -CF₃ group.

-

The chemical shift is predicted to be in the range of -55 to -65 ppm relative to a CFCl₃ standard. This range is characteristic of a -CF₃ group attached to an aromatic or heterocyclic system.[3]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz system).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene can be used.

-

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the C=C bonds of the indole ring. The most dominant and diagnostic feature will be the very strong absorptions corresponding to the C-F stretching vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~3400 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group.[4][5] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds. |

| 2950 - 2850 | Aliphatic C-H stretch | Weak-Medium | From the C3-methyl group. |

| 1620 - 1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region, corresponding to the indole ring system. |

| 1350 - 1100 | C-F stretch | Very Strong | This region will be dominated by intense, sharp peaks characteristic of the -CF₃ group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns, which are crucial for structural confirmation. The molecular formula is C₁₀H₈F₃N, with a molecular weight of 199.17 g/mol .[6]

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z = 199 is expected to be prominent.

-

Loss of Fluorine ([M-F]⁺): Fragmentation can occur via the loss of a single fluorine radical, leading to a peak at m/z = 180.

-

Loss of Trifluoromethyl ([M-CF₃]⁺): A significant fragmentation pathway is the loss of the entire trifluoromethyl radical (•CF₃), resulting in a stable cation at m/z = 130. This fragment corresponds to the 3-methyl-1H-indol-2-yl cation.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range of m/z = 40-400 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a comprehensive spectral profile. The key identifying features are anticipated to be: a downfield-shifted N-H proton in the ¹H NMR; a characteristic quartet for the -CF₃ carbon in the ¹³C NMR with a large ¹JCF coupling constant; a sharp singlet in the ¹⁹F NMR around -60 ppm; intense C-F stretching bands in the IR spectrum between 1350-1100 cm⁻¹; and a primary fragmentation pathway in mass spectrometry involving the loss of the -CF₃ group to yield an ion at m/z 130. This interpretive guide serves as a robust resource for researchers aiming to synthesize, identify, or utilize this valuable fluorinated indole in their scientific endeavors.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3: 13C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

-

NIST. (n.d.). Indole, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methyl-2-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2-(trifluoromethyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry and drug development. In the absence of directly published experimental spectra, this guide presents a detailed, predictive analysis based on established NMR principles and extensive comparison with structurally analogous compounds. We will delve into the theoretical underpinnings of the substituent effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the indole ring system. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this important molecule.

Introduction: The Significance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The title compound, this compound, is of particular interest due to the presence of two key functional groups: a methyl group at the C3 position and a trifluoromethyl group at the C2 position.

The trifluoromethyl group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature can significantly impact the acidity of the N-H proton, alter the electron density distribution throughout the indole ring, and enhance metabolic stability by blocking oxidative metabolism at the C2 position. The C3-methyl group, in contrast, is a weak electron-donating group. The interplay of these opposing electronic effects makes a detailed structural elucidation by NMR spectroscopy essential for confirming the identity and purity of this compound and for understanding its chemical behavior.

This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are derived from a thorough review of the NMR data of closely related, experimentally characterized indole derivatives.

Theoretical Principles: Substituent Effects on the Indole NMR Spectra

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic environment of each nucleus. This environment is primarily influenced by the inductive and resonance effects of the methyl and trifluoromethyl substituents.

-

The Trifluoromethyl (-CF₃) Group at C2: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). This effect significantly deshields the adjacent C2 carbon, causing its resonance to appear at a characteristically downfield chemical shift in the ¹³C NMR spectrum. The strong ¹³C-¹⁹F coupling will result in a quartet for the C2 signal. Furthermore, the -CF₃ group will also influence the chemical shifts of other carbons and protons in the ring, though to a lesser extent, through both inductive and resonance effects.

-

The Methyl (-CH₃) Group at C3: The methyl group is a weak electron-donating group. It will cause a slight shielding of the C3 carbon and the protons of the methyl group itself will appear as a singlet in the upfield region of the ¹H NMR spectrum.

The combination of these two groups creates a unique electronic landscape on the indole ring, which will be reflected in the specific chemical shifts and coupling patterns of the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of published data for structurally similar compounds, including various 3-methylindoles and 2-(trifluoromethyl)indoles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | br s | 1H | N-H |

| ~7.65 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-7 |

| ~7.20 | t | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~2.45 | s | 3H | 3-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~135.0 | s | C-7a |

| ~128.0 | s | C-3a |

| ~124.0 (q, ¹JCF ≈ 270 Hz) | q | -CF₃ |

| ~123.0 | s | C-2 |

| ~122.5 | d | C-6 |

| ~120.5 | d | C-5 |

| ~119.5 | d | C-4 |

| ~111.0 | d | C-7 |

| ~108.0 | s | C-3 |

| ~10.0 | q | 3-CH₃ |

Detailed Spectral Analysis and Signal Assignment

The assignment of the predicted chemical shifts is based on a careful consideration of substituent effects and comparison with experimental data from analogous compounds.

¹H NMR Spectrum Analysis

-

N-H Proton (~8.20 ppm, br s): The N-H proton of the indole ring typically appears as a broad singlet in a downfield region. Its chemical shift is sensitive to solvent and concentration. The electron-withdrawing -CF₃ group at C2 is expected to increase the acidity of this proton, potentially shifting it further downfield compared to unsubstituted indole.

-

Aromatic Protons (H-4 to H-7, ~7.15-7.65 ppm): The protons on the benzene ring of the indole nucleus will appear in the aromatic region. Their exact chemical shifts and multiplicities will depend on the electronic effects of the substituents on the pyrrole ring. H-4 is expected to be the most downfield of the aromatic protons due to its proximity to the electron-deficient pyrrole ring. The protons will exhibit characteristic ortho and meta couplings.

-

Methyl Protons (3-CH₃, ~2.45 ppm, s): The three protons of the methyl group at C3 are chemically equivalent and will therefore appear as a singlet. Its chemical shift is expected in the typical range for an aromatic methyl group.

¹³C NMR Spectrum Analysis

-

Quaternary Carbons (C-2, C-3, C-3a, C-7a):

-

C-2 (~123.0 ppm): This carbon is directly attached to the strongly electron-withdrawing -CF₃ group, which would normally cause a significant downfield shift. However, the carbon signal itself will be a quartet due to coupling with the three fluorine atoms, and its exact chemical shift will be influenced by both the -CF₃ and the adjacent C3-methyl group.

-

C-3 (~108.0 ppm): This carbon, bearing the methyl group, is expected to be shielded and appear at a relatively upfield position for a quaternary sp² carbon.

-

C-3a and C-7a (~128.0 and ~135.0 ppm): These are the bridgehead carbons and their chemical shifts are characteristic of the indole ring system.

-

-

Trifluoromethyl Carbon (-CF₃, ~124.0 ppm, q): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond coupling constant (¹JCF) of approximately 270 Hz.

-

Aromatic Carbons (C-4 to C-7): These carbons of the benzene ring will resonate in the aromatic region (~111.0-122.5 ppm). Their specific chemical shifts are influenced by the overall electron density distribution in the indole ring.

-

Methyl Carbon (3-CH₃, ~10.0 ppm, q): The carbon of the C3-methyl group will appear in the upfield aliphatic region as a quartet due to one-bond coupling with its three attached protons.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR:

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to the ¹H spectrum to obtain an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR-based structural elucidation.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have assigned the chemical shifts and multiplicities for all protons and carbons in the molecule. The strong electron-withdrawing effect of the C2-trifluoromethyl group and the electron-donating nature of the C3-methyl group create a distinct NMR fingerprint for this compound. The provided information, including the predicted spectral data and a standardized experimental protocol, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous characterization of this important indole derivative.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information: Regioselective C–H Methylation of Indoles and Pyrroles with Methanol Catalyzed by a CpIr(III) Complex*. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mnova. (n.d.). Mnova NMRPredict. Retrieved from [Link]

An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-2-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 18, 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methyl-2-(trifluoromethyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique structural characteristics of this molecule, namely the indole scaffold, the methyl group at the C3 position, and the trifluoromethyl group at the C2 position, give rise to a distinct fragmentation pattern. This guide will delve into the theoretical underpinnings of its mass spectrometric behavior, provide detailed, field-tested experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and offer insights into the interpretation of the resulting mass spectra. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for researchers in academic and industrial settings.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry stands as a cornerstone technique for confirming its identity, purity, and for studying its metabolic fate.

This guide will focus on the principles and practical application of mass spectrometry for the analysis of this specific compound, providing a robust framework for its unambiguous identification.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃N | PubChem[1] |

| Molecular Weight | 199.17 g/mol | PubChem[1] |

| Exact Mass | 199.060884 u | PubChem[1] |

| Structure | ||

| PubChem[1] |

Principles of Mass Spectrometry for Indole Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a molecule like this compound, both "hard" and "soft" ionization techniques can be employed, each providing complementary information.

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[3] This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and ideal for library matching.[3] A major drawback can be the low abundance or complete absence of the molecular ion peak.[3]

-

Electrospray Ionization (ESI): A soft ionization technique commonly coupled with liquid chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

The choice of ionization technique is dictated by the analytical question. For structural confirmation and identification, the detailed fragmentation pattern from EI is invaluable. For quantitative analysis or when analyzing complex mixtures, the sensitivity and reduced fragmentation of ESI are often preferred.

Predicted Fragmentation Pathway of this compound

Based on established fragmentation patterns of indole derivatives and trifluoromethylated compounds, we can predict the primary fragmentation pathways for this compound under electron ionization.

The molecular ion ([M]⁺˙) is expected at an m/z of 199. The initial fragmentation is likely to proceed through several key pathways:

-

Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is relatively labile, and its cleavage would result in a stable cation at m/z 130. This is a common fragmentation pathway for trifluoromethylated aromatic compounds.

-

Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom, likely from the methyl group or the indole nitrogen, would lead to an [M-1]⁺ ion at m/z 198.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring involves the loss of HCN, resulting in an ion at m/z 172.

-

Retro-Diels-Alder (RDA) type fragmentation: Although less common for simple indoles, complex rearrangements can occur.

A proposed fragmentation pathway is illustrated below:

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer being used.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[4][5]

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[4]

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the same solvent.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Workflow:

Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and peak tailing. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic resolution. |

| Column | e.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of analytes. |

| Oven Program | Initial: 80 °C (hold 1 min) | Allows for solvent elution. |

| Ramp: 15 °C/min to 280 °C | Provides good separation of the analyte from potential impurities. | |

| Final: 280 °C (hold 5 min) | Ensures elution of any less volatile compounds. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation.[3] |

| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns.[3] |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with electrospray ionization is ideal for confirming the molecular weight and for quantitative studies, especially in complex matrices.

Workflow:

Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Injection Volume | 5 µL | A typical injection volume for LC-MS. |

| Column | e.g., Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | C18 columns are versatile for retaining moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic mobile phase. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray (ESI), Positive | Indole nitrogen is basic and readily protonated. |

| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in droplet desolvation. |

| Mass Range | m/z 100-500 | To observe the protonated molecule [M+H]⁺. |

Data Interpretation and Self-Validation

-

GC-MS Data: The resulting total ion chromatogram (TIC) should show a sharp, symmetrical peak for this compound. The mass spectrum of this peak should be extracted and compared to the predicted fragmentation pattern. The presence of the molecular ion at m/z 199 (even at low abundance) and key fragments at m/z 198, 172, and 130 would provide strong evidence for the compound's identity. For self-validation, the isotopic pattern of the molecular ion should be examined to confirm the elemental composition.

-

LC-MS Data: The extracted ion chromatogram (XIC) for the [M+H]⁺ ion (m/z 200.0682) should reveal a single, well-defined peak. High-resolution mass spectrometry (HRMS) is crucial for unambiguous confirmation. The measured accurate mass of the protonated molecule should be within 5 ppm of the theoretical value. This high mass accuracy provides a strong level of confidence in the elemental composition.[6]

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its characterization. By employing the detailed protocols for GC-MS and LC-MS outlined in this guide, researchers can confidently identify this compound and distinguish it from related isomers and impurities. The predicted fragmentation patterns, coupled with high-resolution mass measurements, provide a self-validating system for ensuring the scientific integrity of experimental results. This guide serves as a practical resource for scientists and professionals in drug development, facilitating the advancement of research involving this important class of fluorinated indole derivatives.

References

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

-

National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2012, July 18). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Frontiers. (2020, November 15). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Retrieved from [Link]

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]

-

PubMed. (2004, October 29). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2020). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Molecules, 25(14), 3258. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | C10H8F3N | CID 608054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. organomation.com [organomation.com]

- 6. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 3-Methyl-2-(trifluoromethyl)-1H-indole: A Hypothetical Crystallographic Analysis

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with the strategic introduction of substituents dramatically influencing biological activity. The incorporation of a trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray structure of 3-Methyl-2-(trifluoromethyl)-1H-indole. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as an in-depth, procedural whitepaper for its structural elucidation, from synthesis to crystallographic analysis. We will explore the causality behind experimental choices, present standardized protocols, and discuss the anticipated structural features based on closely related, published structures. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of small-molecule crystallography.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole ring system is a privileged scaffold in numerous natural products and pharmaceutical agents. The functionalization of this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methyl group at the 3-position and a trifluoromethyl group at the 2-position of the indole ring creates a molecule with significant potential in drug design. The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties, often leading to increased lipophilicity and metabolic stability.

Understanding the precise three-dimensional arrangement of atoms in this compound is critical for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2] This structural data is invaluable for computational modeling, structure-activity relationship (SAR) studies, and understanding the molecule's interaction with biological targets.

This guide will walk through the essential steps to achieve this, starting with the synthesis of the target compound.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A robust synthetic route and effective crystallization strategy are the foundational steps for any crystallographic study.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves a domino trifluoromethylation/cyclization of a suitable 2-alkynylaniline precursor.[3] This method offers a direct approach to installing the trifluoromethyl group at the 2-position of the indole ring.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Protection of 2-Ethynylaniline: To a solution of 2-ethynylaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., tosyl chloride) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Trifluoromethylation/Cyclization: In a separate flask, prepare the trifluoromethylating agent (e.g., from fluoroform-derived CuCF3). To this, add the protected 2-alkynylaniline and a ligand such as tetramethylethylenediamine (TMEDA). Heat the reaction mixture to initiate the domino trifluoromethylation and cyclization.

-

Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. The crude product is then purified by column chromatography on silica gel to yield the N-protected this compound.

-

Deprotection: The protecting group is removed under appropriate conditions to afford the final product, this compound.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error. The goal is to allow the molecules to slowly arrange themselves into a well-ordered lattice.[4][5][6]

Step-by-Step Protocol: Crystallization

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not when cold.[6] A range of solvents of varying polarities should be screened.

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[4][6]

-

Crystal Growth Techniques:

-

Slow Evaporation: Leave the saturated solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.[7][8]

-

Slow Cooling: Allow a hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[8]

-

Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[7][8]

-

Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a miscible anti-solvent. Crystals may form at the interface.[8]

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable crystal is obtained, the next step is to collect the diffraction data.[1][2][9]

Experimental Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[2]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved through various methods, such as direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates and other parameters.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Hypothetical Crystal Structure of this compound: Data Presentation and Analysis

While the actual crystal structure is not available, we can predict some of its key features based on known structures of related indole derivatives.

Predicted Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H8F3N |

| Formula Weight | 199.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 930 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.42 |

| R-factor | < 0.05 |

Molecular Geometry and Conformation

The indole ring is expected to be largely planar. The trifluoromethyl group, being a free rotor, may exhibit rotational disorder in the crystal lattice. The bond lengths and angles would be consistent with standard values for sp2 and sp3 hybridized carbons and nitrogens, with some influence from the electron-withdrawing trifluoromethyl group.

Intermolecular Interactions and Crystal Packing

The crystal packing of indole derivatives is often governed by a variety of weak intermolecular interactions.[11][12][13] For this compound, we can anticipate the following interactions:

-

N-H···π Interactions: The N-H group of the indole ring can act as a hydrogen bond donor to the π-system of an adjacent indole ring.[12][13][14]

-

π-π Stacking: The planar indole rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[11][12][13]

-

C-H···F Hydrogen Bonds: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors for C-H donors from neighboring molecules.

-

Dipole-Dipole Interactions: The molecule possesses a dipole moment, which will influence the molecular packing.[12][13]

Visualization of Potential Intermolecular Interactions:

Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. By following established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise three-dimensional structure of this and other novel compounds. The resulting structural information is of paramount importance for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents. The anticipated intermolecular interactions, such as N-H···π and π-π stacking, highlight the complex solid-state chemistry of indole derivatives and provide a basis for crystal engineering and polymorph screening.

References

-

Krishna, R., Velmurugan, D., Babu, G., & Perumal, P. T. (1999). N—H... π(indole) intermolecular interactions in 3,3'-benzylidenediindole. Acta Crystallographica Section C: Crystal Structure Communications, 55(1), 75-78. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

-

Kubiak, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17353–17364. [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

-

Kubiak, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

University of Missouri. (2006, January 8). Crystallisation Techniques. [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

Madhan, N., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(6). [Link]

-

Akiyama, T., et al. (2020). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Chemistry – An Asian Journal. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Krishna, R., et al. (1999). N—H⋯π(indole) intermolecular interactions in 3,3'-benzylidenediindole. IUCr Journals. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794–1803. [Link]

-

Liu, X.-R., & Zhou, Y.-L. (2014). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1156. [Link]

-

Patsnap. (n.d.). Preparation method for 3-substituted trifluoromethyl indole. Eureka. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Smith, D. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Sci-Hub. (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Synfacts, 16(11), 1282. [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. excillum.com [excillum.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Theoretical Investigation of 3-Methyl-2-(trifluoromethyl)-1H-indole: A Computational Chemistry Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1][2] The strategic introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[3][4] This guide provides a comprehensive technical overview of the theoretical and computational methods used to characterize the physicochemical properties of 3-Methyl-2-(trifluoromethyl)-1H-indole. As a senior application scientist, this document is structured to provide not only a procedural outline but also the underlying scientific rationale for the methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic drugs.[1][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing therapeutic agents. The substitution of hydrogen with fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, has become a prevalent strategy in modern medicinal chemistry.[6] The CF3 group can profoundly alter a molecule's conformational preferences, pKa, and metabolic fate, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound is a model compound that embodies these key features. A thorough understanding of its electronic structure, spectroscopic signatures, and reactivity is paramount for the rational design of novel indole-based therapeutics. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to elucidate these properties at the molecular level. This guide will detail the application of Density Functional Theory (DFT) for this purpose.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure and properties of a molecule based on its electron density, which is a function of only three spatial coordinates.[7] This approach provides a favorable balance between accuracy and computational cost, making it well-suited for the study of drug-like molecules.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For molecules containing electronegative atoms like fluorine, it is imperative to select a basis set that can adequately describe the diffuse nature of the electron density.[8][9]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed workflow for the theoretical characterization of this compound. The open-source computational chemistry software GAMESS (General Atomic and Molecular Electronic Structure System) will be referenced as a viable platform for these calculations.[10] Other commercial and open-source software packages such as Gaussian, Q-Chem, or CP2K can also be employed.[11][12][13][14]

Molecular Geometry Optimization

The first and most crucial step is to determine the lowest energy conformation of the molecule.

Protocol:

-

Input Structure Generation: The initial 3D coordinates of this compound can be generated using molecular building software like Avogadro.[12] The basic chemical information for this molecule is available on PubChem (CID 608054).[15]

-

Level of Theory Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, providing a good description of molecular geometries and energies.

-

Basis Set: The 6-311+G(d,p) basis set is recommended. The "6-311" indicates a triple-zeta quality basis set, the "+" signifies the inclusion of diffuse functions on heavy atoms (important for fluorine), and "(d,p)" adds polarization functions to both heavy atoms and hydrogens, allowing for more flexibility in describing bonding.[16]

-

-

Calculation Execution: Perform a geometry optimization calculation. This will iteratively adjust the atomic positions to find a minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Caption: Computational workflow for geometry optimization and frequency analysis.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity.

Protocol:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution provide insights into the molecule's electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Calculate parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's overall reactivity.

| Property | Description | Significance |